molecular formula C11H12N2O B13303695 1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one

1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13303695
M. Wt: 188.23 g/mol
InChI Key: UOXPYKNNPIGBDK-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound belonging to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with a 3,5-dimethylphenyl group. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or methanol with a catalytic amount of acid or base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and catalysts would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-5-one: Another pyrazolone derivative with similar structural features but different biological activities.

    1-(3,5-Dimethylphenyl)-3-methyl-2,3-dihydro-1H-pyrazol-3-one: A methyl-substituted pyrazolone with distinct chemical properties.

Uniqueness

1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 3,5-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other pyrazolone derivatives.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-1H-pyrazol-5-one

InChI

InChI=1S/C11H12N2O/c1-8-5-9(2)7-10(6-8)13-4-3-11(14)12-13/h3-7H,1-2H3,(H,12,14)

InChI Key

UOXPYKNNPIGBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC(=O)N2)C

Origin of Product

United States

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